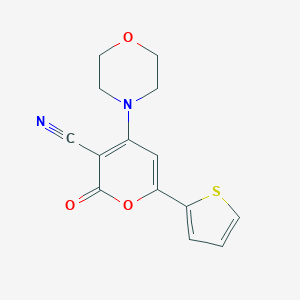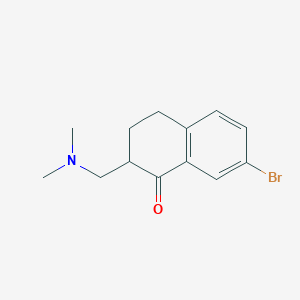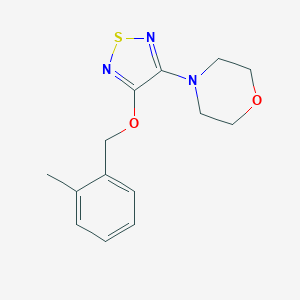![molecular formula C26H31ClN4O3 B246593 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.
Mécanisme D'action
2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide works by binding to the active site of BTK, which prevents its activation and subsequent downstream signaling. This leads to the inhibition of cancer cell survival and proliferation. 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has been shown to have minimal toxicity and good pharmacokinetic properties. It has a high affinity for BTK and has been shown to be effective in inhibiting BTK activity in vitro and in vivo. 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has also been shown to have anti-inflammatory effects and has potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide is its high potency and selectivity for BTK. It has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one limitation of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
For the research and development of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide include exploring its use in combination with other cancer drugs, as well as investigating its potential use in the treatment of autoimmune diseases. Further studies are also needed to determine the optimal dosing and administration of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide in clinical settings. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of more effective cancer therapies.
Méthodes De Synthèse
2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide is synthesized through a multi-step process that involves the reaction of several reagents. The synthesis starts with the reaction of 5-chloro-2-methoxyaniline with 2,4-dichloro-5-nitropyrimidine to form 2-(5-chloro-2-methoxyphenyl)-5-nitro-pyrimidine. This intermediate is then reduced using palladium on carbon and hydrogen gas to form 2-(5-chloro-2-methoxyphenyl)-5-amino-pyrimidine. The next step involves the reaction of this intermediate with 1-(2-bromoacetyl)-1H-benzimidazole to form 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide.
Applications De Recherche Scientifique
2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells. 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as venetoclax and lenalidomide.
Propriétés
Formule moléculaire |
C26H31ClN4O3 |
|---|---|
Poids moléculaire |
483 g/mol |
Nom IUPAC |
2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C26H31ClN4O3/c1-16(2)31(17(3)4)25(33)15-30-21-9-7-6-8-20(21)28-26(30)18-12-24(32)29(14-18)22-13-19(27)10-11-23(22)34-5/h6-11,13,16-18H,12,14-15H2,1-5H3 |
Clé InChI |
CBSNDPIGQODQIB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
SMILES canonique |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)
